Cas no 2227772-67-8 ((2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine)

(2S)-1-{6-メチルイミダゾ[2,1-b][1,3]チアゾール-5-イル}プロパン-2-アミンは、イミダゾチアゾール骨格を有する光学活性なアミン化合物です。この化合物は、特異的な立体構造により生体分子との高い親和性を示し、医薬品中間体としての応用が期待されます。6位のメチル基とチアゾール環の組み合わせが電子密度に影響を与え、分子の反応性を制御可能です。S配置のアミノ基は不斉合成において重要な官能基として機能し、キラル補助剤や不斉触媒の原料として有用です。高い純度と安定性を備えており、精密有機合成における多段階反応にも適しています。

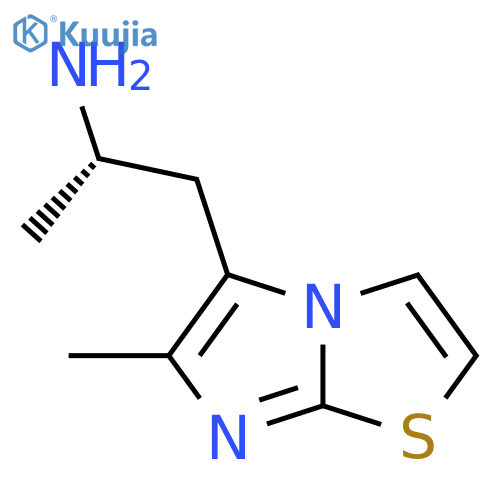

2227772-67-8 structure

商品名:(2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine

(2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine

- 2227772-67-8

- (2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine

- EN300-1757253

-

- インチ: 1S/C9H13N3S/c1-6(10)5-8-7(2)11-9-12(8)3-4-13-9/h3-4,6H,5,10H2,1-2H3/t6-/m0/s1

- InChIKey: IWTOQGBDFANBOX-LURJTMIESA-N

- ほほえんだ: S1C=CN2C1=NC(C)=C2C[C@H](C)N

計算された属性

- せいみつぶんしりょう: 195.08301860g/mol

- どういたいしつりょう: 195.08301860g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 71.6Ų

(2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1757253-0.05g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 0.05g |

$1793.0 | 2023-09-20 | ||

| Enamine | EN300-1757253-2.5g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 2.5g |

$4183.0 | 2023-09-20 | ||

| Enamine | EN300-1757253-1.0g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 1g |

$2134.0 | 2023-06-03 | ||

| Enamine | EN300-1757253-10.0g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 10g |

$9177.0 | 2023-06-03 | ||

| Enamine | EN300-1757253-0.5g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 0.5g |

$2049.0 | 2023-09-20 | ||

| Enamine | EN300-1757253-5.0g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 5g |

$6190.0 | 2023-06-03 | ||

| Enamine | EN300-1757253-10g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 10g |

$9177.0 | 2023-09-20 | ||

| Enamine | EN300-1757253-1g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 1g |

$2134.0 | 2023-09-20 | ||

| Enamine | EN300-1757253-0.25g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 0.25g |

$1964.0 | 2023-09-20 | ||

| Enamine | EN300-1757253-0.1g |

(2S)-1-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-amine |

2227772-67-8 | 0.1g |

$1879.0 | 2023-09-20 |

(2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

2227772-67-8 ((2S)-1-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-amine) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量